JNK3 Isoform Selectivity: Target Compound vs. Lead Inhibitor 17
The target compound is a direct structural analog of the published JNK3 inhibitor 17. In the reference SAR study, compound 17 exhibited an IC₅₀ of 35 nM against JNK3 and showed minimal inhibition (<20% at 1 µM) in a panel of 374 wild-type kinases [1]. The target compound differs by the absence of a 5-methyl substitution on the thiophene ring and a terminal oxetane carboxamide group, modifications that directly impacted hydrophobic pocket II occupancy and oral bioavailability [1]. Users should anticipate that the selectivity fingerprint of the target compound will be distinct and must be independently profiled.
| Evidence Dimension | JNK3 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not publicly disclosed (structural analog of compound 17) |
| Comparator Or Baseline | Compound 17 (JNK3 IC₅₀ = 35 nM) |
| Quantified Difference | Not calculable; selectivity pattern predicted to differ based on absent hydrophobic pocket II interactions |
| Conditions | Enzymatic LanthaScreen assay; 374 kinase panel at 1 µM |
Why This Matters
For labs transitioning from the published JNK3 chemical probe to a close analog, the target compound's selectivity must be verified de novo; it cannot be assumed to replicate compound 17's remarkable 374-kinase selectivity.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J.C., & Yoon, S.O. (2021). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett., 12(1), 24-29. View Source
